Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is an active pharmaceutical intermediate . It is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is derived from thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .Scientific Research Applications
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Antimicrobial and Anticancer Activity
- Field : Medicinal Chemistry
- Application : Thiophene derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities .
- Method : The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS, and 1H-NMR . They were then evaluated for their biological potentials .
- Results : The compounds showed potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They also displayed excellent antioxidant activity and anticorrosion efficiency . One of the compounds showed effective cytotoxic activity against the human lung cancer cell line (A-549) .
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Corrosion Inhibitors and Organic Semiconductors
- Field : Industrial Chemistry and Material Science
- Application : Thiophene derivatives are used as corrosion inhibitors and in the advancement of organic semiconductors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : “Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is used as an active pharmaceutical intermediate .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Organic Semiconductors and Light-Emitting Diodes
- Field : Material Science
- Application : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Anti-Inflammatory and Antihypertensive Properties
- Field : Medicinal Chemistry
- Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory and antihypertensive .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Anti-Atherosclerotic Properties
- Field : Medicinal Chemistry
- Application : Thiophene derivatives are used in the synthesis of anti-atherosclerotic agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Organic Field-Effect Transistors (OFETs)
- Field : Material Science
- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Nonsteroidal Anti-Inflammatory Drug
- Field : Medicinal Chemistry
- Application : Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Dental Anesthetic
- Field : Medicinal Chemistry
- Application : Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
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Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application : “Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is used as an active pharmaceutical intermediate . Condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo [b]thiophene with salicylaldehyde yielded a potentially tridentate Schiff base (HSAT), which formed a series of copper (II) complexes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 3-iodo-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQACAGDGCSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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